molecular formula C8H8F3NO2 B8510744 (5-Amino-2-trifluoromethoxy-phenyl)-methanol

(5-Amino-2-trifluoromethoxy-phenyl)-methanol

Cat. No.: B8510744
M. Wt: 207.15 g/mol
InChI Key: WFNYZIHHBWLCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Amino-2-trifluoromethoxy-phenyl)-methanol is a useful research compound. Its molecular formula is C8H8F3NO2 and its molecular weight is 207.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

[5-amino-2-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-2-1-6(12)3-5(7)4-13/h1-3,13H,4,12H2

InChI Key

WFNYZIHHBWLCPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CO)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Amino-2-trifluoromethoxybenzoic acid methyl ester (3.0 g, 12.8 mmol) was dissolved under nitrogen in THF (20 mL) in a three-necked flask equipped with a thermometer and a separatory funnel. With stirring and ice-cooling lithium aluminium hydride (1 M in THF, 15 mL) was added dropwise over 10 min. Stirring was continued at room temperature for 1 hour, and the reaction mixture was concentrated in vacuo. The residue was suspended in DCM (150 mL) and water (50 mL), and filtered through celite. The filtrate was partitioned between DCM and water. The combined organic phases were washed with water (2×20 mL), dried (magnesium sulphate) and concentrated in vacuo to give 2.47 g of (5-amino-2-trifluoromethoxy-phenyl)methanol
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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Synthesis routes and methods III

Procedure details

(5-Nitro-2-trifluoromethoxy-phenyl)-methanol (2 g, 8.4 mmol) was dissolved in EtOAc (50 mL) and was degassed. Pd/C (200 mg) was then added and the mixture was degassed again. The solution was hydrogenated with a balloon for 3 h. After the reaction was complete, the solution was filtered through diatomaceous earth and the residue was chromatographed with 95:5 CH2Cl2:MeOH as an eluent to give 1.67 g (96%) of (5-amino-2-trifluoromethoxy-phenyl)-methanol as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One

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